molecular formula C10H6F2N2O2 B2540364 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 1152536-11-2

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2540364
CAS No.: 1152536-11-2
M. Wt: 224.167
InChI Key: KCDDCLQAGDVJID-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a 3,4-difluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate hydrazones or hydrazides with suitable aldehydes or ketones. One common method includes the reaction of 3,4-difluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized under acidic or basic conditions to yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazole-3-methanol derivatives .

Scientific Research Applications

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access, thereby modulating the enzyme’s activity .

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid
  • 1-(3,4-Difluorophenyl)-1H-pyrazole-5-carboxylic acid

Comparison: Compared to its analogs, 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid exhibits unique properties due to the presence of fluorine atoms, which can influence its reactivity, stability, and biological activity. The fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Biological Activity

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS: 1804079-58-0) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a difluorophenyl group and a carboxylic acid functional group, which may contribute to its pharmacological properties.

  • Chemical Formula : C10H6F2N2O2
  • Molecular Weight : 224.16 g/mol
  • Structural Representation :
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Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds based on the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Key Findings :

  • Inhibition of Microtubule Assembly : At a concentration of 20 μM, certain pyrazole derivatives demonstrated an inhibition range of 40.76% to 52.03% on microtubule assembly, suggesting a mechanism of action that disrupts cellular division and proliferation .
  • Apoptosis Induction : Compounds derived from this scaffold have been shown to enhance caspase-3 activity significantly, indicating their role in promoting apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives have also been documented extensively. The compound's ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory properties.

Research Insights :

  • COX Inhibition : Various studies report IC50 values for COX-2 inhibition ranging from 0.02 to 0.04 μM for related compounds, indicating potent anti-inflammatory activity .
  • Comparative Analysis : Compounds have shown comparable or superior efficacy to standard anti-inflammatory drugs such as diclofenac and celecoxib in inhibiting inflammation markers like PGE2 .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activity. The presence of electron-withdrawing groups, such as fluorine atoms, appears to enhance the potency of these compounds.

CompoundStructure FeaturesAnticancer ActivityAnti-inflammatory Activity
1DifluorophenylSignificantModerate
2Methyl groupModerateHigh
3Hydroxyl groupLowHigh

Case Studies

  • Study on Breast Cancer Cells : A recent study evaluated the effects of several pyrazole derivatives on MDA-MB-231 cells, revealing that at concentrations as low as 1 μM, significant morphological changes and increased apoptosis were observed .
  • In Vivo Evaluation : In animal models, compounds similar to this compound exhibited reduced tumor growth rates compared to control groups, highlighting their potential for therapeutic applications in oncology .

Properties

IUPAC Name

1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDDCLQAGDVJID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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